Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester
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Overview
Description
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thioester functional group, which is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester typically involves the reaction of ethanethioic acid with 2,3-difluorobenzyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include sulfur-containing compounds and fluorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester undergoes several types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s fluorinated aromatic ring may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(2-furanylmethyl) ester
- Ethanethioic acid, S-(4-bromobutyl) ester
- Ethanethioic acid, S-(2-methyl-3-furanyl) ester
Uniqueness
Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester is unique due to the presence of the 2,3-difluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
S-[(2,3-difluorophenyl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQHFSJPYBZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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